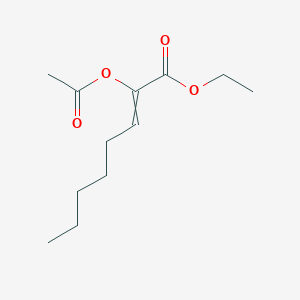

Ethyl 2-(acetyloxy)oct-2-enoate

Description

Ethyl 2-(acetyloxy)oct-2-enoate is an ester derivative of oct-2-enoic acid featuring an acetyloxy (-OAc) substituent at the C2 position adjacent to the double bond. The molecule combines an ethyl ester group, an α,β-unsaturated double bond, and an acetyloxy moiety, which may influence its reactivity and biological properties. Based on structural analogs (e.g., ethyl oct-2-enoate and other acetyloxy-substituted esters), its molecular formula is inferred as C₁₂H₁₈O₅ (MW: 242.27 g/mol).

Properties

CAS No. |

66150-20-7 |

|---|---|

Molecular Formula |

C12H20O4 |

Molecular Weight |

228.28 g/mol |

IUPAC Name |

ethyl 2-acetyloxyoct-2-enoate |

InChI |

InChI=1S/C12H20O4/c1-4-6-7-8-9-11(16-10(3)13)12(14)15-5-2/h9H,4-8H2,1-3H3 |

InChI Key |

CSECKHYMSBEYQY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=C(C(=O)OCC)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(acetyloxy)oct-2-enoate can be synthesized through several methods. One common approach involves the esterification of octenoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Another method involves the use of acetic anhydride and a base catalyst to acetylate the hydroxyl group of ethyl 2-hydroxyoct-2-enoate, resulting in the formation of ethyl 2-(acetyloxy)oct-2-enoate. This reaction is usually carried out at room temperature and requires careful control of reaction conditions to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of ethyl 2-(acetyloxy)oct-2-enoate often involves large-scale esterification processes. These processes utilize continuous reactors and automated systems to ensure consistent product quality and high yields. The use of advanced catalysts and optimized reaction conditions allows for efficient production of the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(acetyloxy)oct-2-enoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield octenoic acid and ethanol.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically involves the use of a strong acid such as hydrochloric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

Reduction: Lithium aluminum hydride is commonly used as a reducing agent for the reduction of esters to alcohols.

Substitution: Nucleophilic substitution reactions often require the use of nucleophiles such as amines or thiols in the presence of a base catalyst.

Major Products Formed

Hydrolysis: Octenoic acid and ethanol.

Reduction: Ethyl 2-hydroxyoct-2-enoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(acetyloxy)oct-2-enoate has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its pleasant odor and chemical reactivity.

Mechanism of Action

The mechanism of action of ethyl 2-(acetyloxy)oct-2-enoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by modulating enzyme activity or interacting with cellular receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the ester group can be metabolized to produce ethanol, which may have further effects on cellular processes.

Comparison with Similar Compounds

Ethyl oct-2-enoate

- Molecular Formula : C₁₀H₁₆O₂

- Molecular Weight : 168.23 g/mol

- Functional Groups : Simple ethyl ester, α,β-unsaturated alkene.

- Key Differences : Lacks the acetyloxy substituent, resulting in lower molecular weight and polarity.

- Applications : Primarily used as a flavoring agent or fragrance component due to its fruity odor.

- Biological Activity: No reported antifungal or bioactive properties in the provided evidence.

2-Ethoxyethyl Acetate

- Molecular Formula : C₆H₁₂O₃

- Molecular Weight : 132.16 g/mol

- Functional Groups : Ethoxy (-OCH₂CH₃) and acetate (-OAc) groups.

- Key Differences : Shorter carbon chain and absence of an α,β-unsaturated system.

- Applications : Industrial solvent in paints, coatings, and adhesives.

- Safety : Classified as hazardous, requiring strict handling protocols (e.g., protective clothing, ventilation).

Ethyl 2-Phenylacetoacetate

Eicosanoic Acid, 2-(Acetyloxy)-1-[(Acetyloxy)Methyl]Ethyl Ester

- Molecular Formula: Not explicitly provided (inferred as ~C₂₆H₄₄O₈).

- Functional Groups : Two acetyloxy groups and a long aliphatic chain (C20).

- Key Differences : Significantly longer chain length; acetyloxy groups enhance hydrophobicity.

Data Table: Structural and Functional Comparisons

*Inferred data based on structural analogs.

Research Findings and Implications

- Ethyl 2-(acetyloxy)oct-2-enoate may share this trait but requires validation.

- Reactivity: The α,β-unsaturated ester system in Ethyl 2-(acetyloxy)oct-2-enoate could undergo Michael additions or conjugate reductions, similar to Ethyl 2-phenylacetoacetate.

- Safety : Compounds with ethoxy/acetate groups (e.g., 2-Ethoxyethyl Acetate) demand stringent safety protocols due to toxicity risks.

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(acetyloxy)oct-2-enoate in laboratory settings?

Ethyl 2-(acetyloxy)oct-2-enoate can be synthesized via multi-step esterification. A common approach involves:

- Step 1 : Formation of the oct-2-enoic acid intermediate via acid-catalyzed dehydration of a hydroxyl precursor.

- Step 2 : Acetylation of the hydroxyl group at the 2-position using acetyl chloride or acetic anhydride.

- Step 3 : Esterification with ethanol under reflux, often catalyzed by sulfuric acid or enzymatic methods. Reaction conditions (temperature, solvent selection, and catalyst) should be optimized based on analogous ester syntheses .

| Parameter | Typical Conditions |

|---|---|

| Solvent | Anhydrous dichloromethane or THF |

| Catalyst | H₂SO₄ (0.5–1.0 mol%) |

| Temperature | 60–80°C (reflux) |

| Reaction Time | 6–12 hours |

Q. How can researchers confirm the structural integrity and purity of Ethyl 2-(acetyloxy)oct-2-enoate?

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Verify ester carbonyl signals (~170–175 ppm) and olefinic protons (δ 5.0–6.0 ppm).

- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and acetyl C-O stretch (~1240 cm⁻¹).

- Chromatography :

- HPLC/GC-MS : Quantify purity and detect impurities using reverse-phase C18 columns or polar capillary columns.

Q. What are the primary applications of Ethyl 2-(acetyloxy)oct-2-enoate in life science research?

This compound is used as:

- A substrate for studying esterase or lipase activity due to its labile acetyl group.

- A precursor for synthesizing bioactive molecules, such as pheromones or flavorants.

- A model compound in metabolic pathway studies, particularly in lipid oxidation or acetylation reactions .

Advanced Research Questions

Q. How can contradictory data on the reactivity of Ethyl 2-(acetyloxy)oct-2-enoate in different solvents be resolved?

Contradictions often arise from solvent polarity effects on reaction kinetics. Strategies include:

- Systematic Solvent Screening : Compare rates in aprotic (e.g., THF) vs. protic (e.g., ethanol) solvents.

- Control Experiments : Isolate solvent effects by fixing temperature and catalyst concentration.

- Computational Modeling : Use DFT calculations to predict solvent interactions with the transition state. Statistical tools (ANOVA) should validate reproducibility .

Q. What experimental designs are optimal for studying the stereochemical influence of Ethyl 2-(acetyloxy)oct-2-enoate in enzyme interactions?

- Enantiomer Separation : Use chiral HPLC or enzymatic resolution to isolate (E)- and (Z)-isomers.

- Kinetic Assays : Compare Michaelis-Menten parameters (Km, Vmax) for each isomer with target enzymes.

- X-ray Crystallography : Resolve enzyme-ligand complexes to identify binding site stereoselectivity. Example: Ethyl 2-(acetyloxy)propanoate’s enantiomers showed 10-fold differences in hydrolysis rates with porcine esterase .

Q. How can stability challenges of Ethyl 2-(acetyloxy)oct-2-enoate under varying pH/temperature be addressed?

- Accelerated Stability Studies : Incubate the compound at 40–60°C and pH 3–9, monitoring degradation via HPLC.

- Degradation Pathways : Identify primary products (e.g., oct-2-enoic acid or acetylated byproducts) using LC-MS.

- Stabilizers : Add antioxidants (e.g., BHT) or buffer systems (phosphate/citrate) to mitigate hydrolysis .

Data Analysis and Methodological Considerations

Q. What statistical methods are critical for analyzing kinetic data of Ethyl 2-(acetyloxy)oct-2-enoate in enzymatic assays?

- Non-linear Regression : Fit time-course data to first-order or Michaelis-Menten models.

- Error Analysis : Calculate confidence intervals for rate constants using bootstrapping.

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.

Tools like GraphPad Prism or R/Python packages (e.g.,

nlinfit) are recommended .

Q. How should researchers handle conflicting results in synthetic yields across different batches?

- Root-Cause Analysis : Investigate variations in raw material purity, moisture levels, or reaction time.

- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., catalyst loading, temperature).

- Quality Control : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Safety and Environmental Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.